[5-Chloro-2-(cyclopropylamino)phenyl](phenyl)methanone
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Overview
Description
5-Chloro-2-(cyclopropylamino)phenylmethanone is a chemical compound with the molecular formula C17H16ClNO and a molecular weight of 285.776 g/mol It is known for its unique structure, which includes a chloro-substituted phenyl ring and a cyclopropylamino group attached to a benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(cyclopropylamino)phenylmethanone typically involves the reaction of 5-chloro-2-nitrobenzophenone with cyclopropylamine under specific conditions. The nitro group is reduced to an amino group, which then reacts with cyclopropylamine to form the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(cyclopropylamino)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common reagents include hydroxylamine and hydrazine under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent.
Major Products Formed
Oxidation: Oximes and hydrazones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
5-Chloro-2-(cyclopropylamino)phenylmethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-2-(cyclopropylamino)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 5-Chloro-2-(cyclopropylamino)phenylmethanone is unique due to its cyclopropylamino group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
93079-87-9 |
---|---|
Molecular Formula |
C16H14ClNO |
Molecular Weight |
271.74 g/mol |
IUPAC Name |
[5-chloro-2-(cyclopropylamino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C16H14ClNO/c17-12-6-9-15(18-13-7-8-13)14(10-12)16(19)11-4-2-1-3-5-11/h1-6,9-10,13,18H,7-8H2 |
InChI Key |
CXGMNDCRUFQIGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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